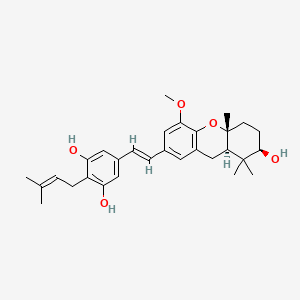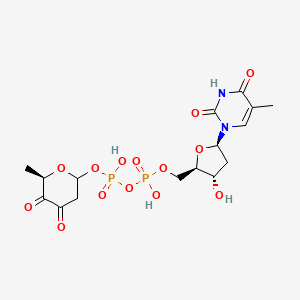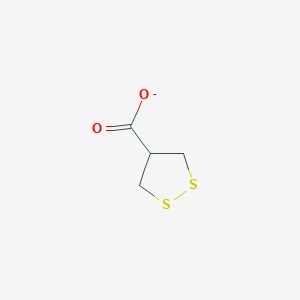![molecular formula C21H23N3O4S B1255366 (2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was discovered by Gemin X, which was later acquired by Cephalon, and subsequently by Teva Pharmaceuticals . Obatoclax mesylate is a small molecule inhibitor of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). By inhibiting these proteins, obatoclax mesylate induces apoptosis in cancer cells, thereby preventing tumor growth .
Preparation Methods
The synthesis of obatoclax mesylate involves several steps. The key intermediate is 2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole. The synthetic route includes the following steps:
Formation of the pyrrole ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyrrole ring.
Methoxylation: Introduction of a methoxy group to the pyrrole ring.
Formation of the indole ring: This involves the cyclization of the intermediate to form the indole ring.
Methylation: Introduction of methyl groups to the indole ring.
Mesylation: Conversion of the final product to its mesylate salt form.
Industrial production methods for obatoclax mesylate involve optimizing these synthetic steps to achieve high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Obatoclax mesylate undergoes several types of chemical reactions:
Oxidation: Obatoclax mesylate can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of obatoclax mesylate can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Obatoclax mesylate can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions, where it reacts with water to form different products.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: Obatoclax mesylate is used as a tool compound to study the inhibition of Bcl-2 family proteins and their role in apoptosis.
Biology: The compound is used to investigate the mechanisms of apoptosis and the role of Bcl-2 family proteins in cell survival and death.
Medicine: Obatoclax mesylate is being investigated as a potential therapeutic agent for the treatment of various types of cancer, including leukemia, lymphoma, myelofibrosis, and mastocytosis.
Mechanism of Action
Obatoclax mesylate exerts its effects by binding to and inhibiting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1 . These proteins normally function to prevent apoptosis by sequestering pro-apoptotic proteins. By inhibiting these anti-apoptotic proteins, obatoclax mesylate releases the pro-apoptotic proteins, which then initiate the apoptotic cascade, leading to cell death . This mechanism is particularly effective in cancer cells, which often overexpress Bcl-2 family proteins to evade apoptosis .
Comparison with Similar Compounds
Obatoclax mesylate is part of a class of compounds known as BH3 mimetics, which mimic the activity of the BH3 domain of pro-apoptotic proteins. Similar compounds include:
Navitoclax (ABT-263): Another BH3 mimetic that targets Bcl-2, Bcl-xL, and Bcl-w.
Venetoclax (ABT-199): A selective Bcl-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia.
Maritoclax: A selective Mcl-1 inhibitor that induces apoptosis in cancer cells by specifically targeting Mcl-1.
Obatoclax mesylate is unique in its broad-spectrum inhibition of multiple Bcl-2 family proteins, which may provide an advantage in targeting cancers that rely on different anti-apoptotic proteins for survival .
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17+,19-10+; |
InChI Key |
ZVAGBRFUYHSUHA-CFWFSBERSA-N |
SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C/2\C(=C/C(=C\3/C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


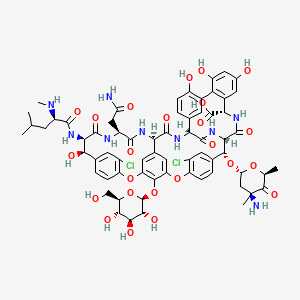
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)
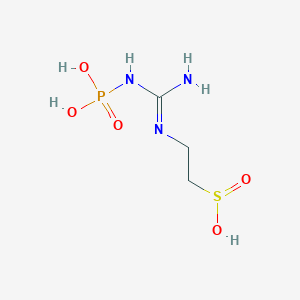
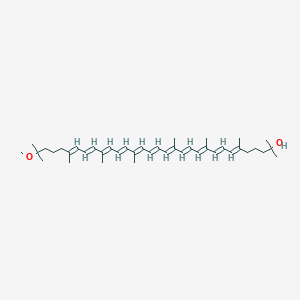
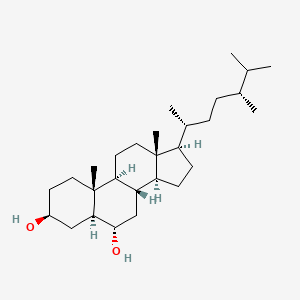
![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)
![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)
![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
